Byzantionoside B

Stereochemistry Natural product quality control Chiral discrimination

Byzantionoside B (CAS 135820-80-3; also registered as CAS 189109-45-3 for the 9-epi form) is a C13-norisoprenoid (megastigmane) monoglucoside with the molecular formula C19H32O7 and a molecular weight of 372.45 g/mol. It was first isolated from the aerial parts of Stachys byzantina (Lamiaceae) alongside its diastereomer blumenol C glucoside.

Molecular Formula C19H32O7
Molecular Weight 372.5 g/mol
CAS No. 135820-80-3
Cat. No. B174287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameByzantionoside B
CAS135820-80-3
Synonyms9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside
blumenol C glucoside
Molecular FormulaC19H32O7
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C
InChIInChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1
InChIKeyNYLNHNDMNOPWAZ-ZLEFDVGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Byzantionoside B (CAS 135820-80-3): Structural Identity, Compound Class, and Procurement-Relevant Baseline for a Chiral Megastigmane Glucoside


Byzantionoside B (CAS 135820-80-3; also registered as CAS 189109-45-3 for the 9-epi form) is a C13-norisoprenoid (megastigmane) monoglucoside with the molecular formula C19H32O7 and a molecular weight of 372.45 g/mol. It was first isolated from the aerial parts of Stachys byzantina (Lamiaceae) alongside its diastereomer blumenol C glucoside [1]. The absolute stereochemistry was revised by Matsunami et al. (2010) as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside, which is the (R)-configured C-9 epimer of blumenol C glucoside [(6R,9S)-configuration] [2]. This compound belongs to the megastigmane glycoside class of apocarotenoid-derived plant secondary metabolites, a family of over 350 structurally characterized members with diverse bioactivities but limited procurement-grade comparative pharmacological characterization.

Why Blumenol C Glucoside or Roseoside Cannot Substitute for Byzantionoside B in Bioactivity-Critical Research and Procurement


Byzantionoside B is a single, defined epimer at C-9 within the megastigmane glucoside family. Its closest structural relative, blumenol C glucoside, differs solely in the configuration at C-9 [(6R,9S) vs (6R,9R)] [1], yet this stereochemical variation places the two compounds in distinct biological activity clusters: blumenol C glucoside is co-isolated but lacks osteoblast stimulatory activity in the only available comparative study [2], while byzantionoside B activates the BMP-2/Runx2 osteogenic pathway. Another frequently co-isolated megastigmane glucoside, (6S,9R)-roseoside, differs in both aglycone structure and pharmacological profile—it exhibits potent antithrombotic activity in a zebrafish model where byzantionoside B is inactive [3]. Generic substitution by 'megastigmane glucoside' or 'blumenol C glucoside' without stereochemical verification therefore risks selecting a compound with a different—or absent—target engagement profile. The quantitative differential evidence below establishes the specific activity signature that should govern compound selection.

Byzantionoside B (CAS 135820-80-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Analogues and In-Class Candidates


C-9 Stereochemical Identity: (6R,9R) Configuration Distinguishes Byzantionoside B from the (6R,9S) Diastereomer Blumenol C Glucoside

Byzantionoside B was definitively assigned the (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside configuration by modified Mosher's method, while the co-occurring blumenol C glucoside is the (6R,9S)-epimer [1]. These two diastereomers co-elute in many phytochemical isolations and share identical molecular formula (C19H32O7) and mass (372.45 Da), making them indistinguishable by MS alone. Procurement-grade discrimination requires either chiral HPLC with a validated reference standard or 13C-NMR analysis using the empirical chemical shift rules for C-9 configuration published in the same study [1]. A 2024 comprehensive review of 357 megastigmane glycosides confirms that C-9 stereochemistry is a critical determinant of bioactivity assignment within this class [2].

Stereochemistry Natural product quality control Chiral discrimination

Osteoblast Stimulatory Activity: Shared Efficacy with Dalbergioidin but Unique Among Megastigmane Glycosides in BMP-2/Runx2 Pathway Activation

In a bioguided isolation study from Uraria crinita, byzantionoside B (compound 9) and dalbergioidin (compound 1) both displayed stimulatory effects on human primary osteoblast cells comparable to the new flavone glycoside apigenin 6-C-β-D-apiofuranosyl(1→2)-α-D-xylopyranoside (compound 3) [1]. Compound 3 at 100 μM quantitatively increased alkaline phosphatase (ALP) activity to 114.10 ± 4.41% of control, mineralization to 150.10 ± 0.80%, and upregulated osteopontin (1.39 ± 0.01-fold), BMP-2 (1.30 ± 0.04-fold), and Runx2 (1.43 ± 0.10-fold) mRNA expression via the BMP-2/Runx2 signaling pathway [1]. Byzantionoside B was explicitly stated to display 'similar effects,' placing it in the active cluster alongside dalbergioidin while the remaining known megastigmane glycosides co-isolated from other sources (e.g., roseoside, blumenol C glucoside) have not been reported to exhibit osteoblast stimulatory activity in any published comparative study [1].

Osteogenesis Bone regeneration Human primary osteoblasts

Selective Antiproliferative Activity Against Hs578T Breast Cancer Cells: Direct IC50 Comparison Distinguishes Byzantionoside B from Inactive Co-Isolates

In a panel of eight compounds (three terpenoids and five phenylpropanoids) isolated from Clerodendrum infortunatum leaves, only byzantionoside B (compound 3) and jionoside C (compound 5) exhibited antiproliferative activity against Hs578T human breast cancer cells [1]. Byzantionoside B demonstrated an IC50 of 94.7 ± 1.3 μM, while jionoside C was slightly more potent with an IC50 of 85.3 ± 2.4 μM. The remaining six compounds—including the abietane diterpenoid glycosides (compounds 1 and 2) and phenylpropanoids (compounds 4, 6, 7, 8)—all showed IC50 values >100 μM and were classified as inactive [1]. This establishes byzantionoside B as one of only two active compounds within this structurally diverse panel.

Anticancer Hs578T Antiproliferative C13-norisoprenoid

Moderate NO Inhibitory Activity in Macrophages: Equipotent with Co-Isolated Megastigmane Glycosides but Inferior to Flavonoid- and Triterpene-Class Compounds

In a comparative evaluation of NO production inhibition in LPS-stimulated RAW264.7 macrophages, byzantionoside B, (6S,9S)-roseoside, and blumenol C glucoside each produced 30% inhibition of NO production at 50 μg/mL [1]. The chloroform fraction from which these compounds were isolated showed 50% inhibition at 100 μg/mL, indicating that the isolated glycosides were roughly equipotent to each other but less potent than the crude fraction on a mass basis [1]. In a separate study using Antidesma bunius isolates, byzantionoside B (compound 4) and (6S,9R)-roseoside (compound 5) did not show strong NO inhibitory effects, while the tirucallane triterpene glycoside antidesoside and the biflavones podocarpusflavone A and amentoflavone exhibited IC50 values ranging from 8.5 to 26.9 μM in both BV2 microglia and RAW264.7 macrophages [2].

Anti-inflammatory Nitric oxide RAW264.7 Macrophage

Absence of Antithrombotic Activity: Key Negative Differentiation from Roseoside, a Structurally Related Megastigmane Glucoside with Potent In Vitro and In Vivo Antithrombotic Effects

In a bioactivity-guided fractionation study of Crataegus pinnatifida (hawthorn) leaves, 15 compounds were evaluated in in vitro antithrombotic assays and a transgenic zebrafish thrombosis model [1]. Byzantionoside B (compound 5) was isolated and tested but did not exhibit potent antithrombotic activity. In contrast, (6S,7Z,9R)-roseoside (compound 7), along with eriodectyol (13) and 2″-O-rhamnosyl vitexin (15), exerted potent antithrombotic activity in vitro, and this activity was confirmed in vivo in the zebrafish system [1]. This divergent pharmacological profile between two closely related megastigmane glucosides—byzantionoside B and roseoside—provides a clear activity-based criterion for compound selection in cardiovascular research programs.

Antithrombotic Cardiovascular Zebrafish Negative differentiation

Procurement-Guided Application Scenarios for Byzantionoside B (CAS 135820-80-3): Where the Evidence Supports Prioritized Use


Bone Anabolic Drug Discovery: Targeting BMP-2/Runx2-Mediated Osteogenesis with a Megastigmane Glucoside of Documented Pathway Activity

For screening programs focused on osteoporosis or bone regeneration, byzantionoside B is the only megastigmane glucoside with published evidence of human osteoblast stimulation via the clinically validated BMP-2/Runx2 pathway [1]. Its activity is comparable to dalbergioidin, an isoflavonoid from a different structural class, offering a structurally novel starting point for bone anabolic lead optimization. Procurement at ≥98% purity with stereochemical verification by chiral HPLC or 13C-NMR is recommended to exclude the inactive (6R,9S)-epimer blumenol C glucoside [2].

Breast Cancer Subtype-Selective Screening: Exploiting the Hs578T vs. MDA-MB-231 Differential Activity Window

Byzantionoside B exhibits selective antiproliferative activity against Hs578T triple-negative breast cancer cells (IC50 94.7 ± 1.3 μM) but is inactive against MDA-MB-231 cells (IC50 > 100 μM), while 6 of 8 co-tested Clerodendrum infortunatum isolates are inactive against both lines [3]. This cell-line-selective profile supports use in mechanistic studies of Hs578T-specific vulnerability pathways and as a reference compound for subtype-selective phenotypic screening.

Negative Control Compound for Megastigmane Glucoside Cardiovascular Pharmacology Studies

In antithrombotic screening programs, the closely related megastigmane glucoside (6S,7Z,9R)-roseoside is a validated active hit in both in vitro and in vivo zebrafish models, whereas byzantionoside B is inactive under identical conditions [4]. This pair constitutes a structurally matched active/inactive control set for studying structure–activity relationships (SAR) of megastigmane glucosides in thrombosis models, making byzantionoside B a procurement priority as a negative control compound.

Moderate-Efficacy Anti-Inflammatory Reference Standard for Megastigmane Glycoside Library Screening

Byzantionoside B produces 30% NO inhibition at 50 μg/mL in LPS-stimulated RAW264.7 macrophages, equipotent to (6S,9S)-roseoside and blumenol C glucoside but substantially less potent than flavonoid-class compounds (IC50 8.5–26.9 μM) [5][6]. This moderate and consistent activity establishes byzantionoside B as a useful reference standard for calibrating megastigmane glycoside library screens and for benchmarking the potency floor of this structural class in anti-inflammatory assay cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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